molecular formula C13H20N2O3S B11562189 2-(N-Methyl4-methylbenzenesulfonamido)-N-propylacetamide

2-(N-Methyl4-methylbenzenesulfonamido)-N-propylacetamide

Katalognummer: B11562189
Molekulargewicht: 284.38 g/mol
InChI-Schlüssel: FHDQZWPWVSFCGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Methyl4-methylbenzenesulfonamido)-N-propylacetamide typically involves the reaction of 4-methylbenzenesulfonamide with N-methylacetamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-Methyl4-methylbenzenesulfonamido)-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides.

Wissenschaftliche Forschungsanwendungen

2-(N-Methyl4-methylbenzenesulfonamido)-N-propylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(N-Methyl4-methylbenzenesulfonamido)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects, such as the reduction of tumor growth or antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(N-Methyl4-methylbenzenesulfonamido)acetic acid
  • 2-(N-Methyl4-methylbenzenesulfonamido)-N-(4-methylphenyl)acetamide
  • 2-(N-Methyl4-methylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide

Uniqueness

2-(N-Methyl4-methylbenzenesulfonamido)-N-propylacetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity.

Eigenschaften

Molekularformel

C13H20N2O3S

Molekulargewicht

284.38 g/mol

IUPAC-Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-propylacetamide

InChI

InChI=1S/C13H20N2O3S/c1-4-9-14-13(16)10-15(3)19(17,18)12-7-5-11(2)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,14,16)

InChI-Schlüssel

FHDQZWPWVSFCGG-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.